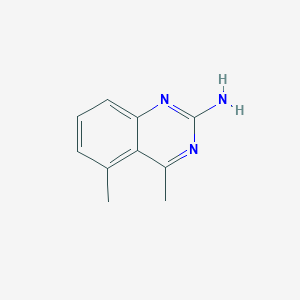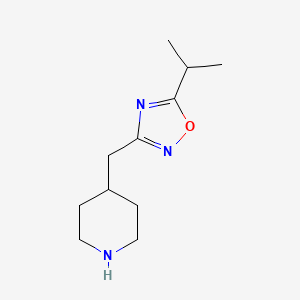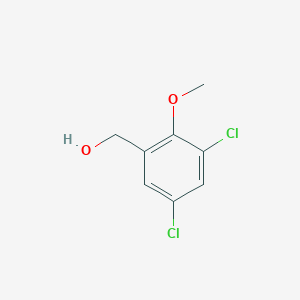
(3,5-Dichloro-2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-2-methoxyphenyl)methanol typically involves the chlorination of 2-methoxyphenol followed by a reaction with formaldehyde. The process can be summarized as follows:
Chlorination: 2-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 3 and 5 positions.
Formylation: The chlorinated product is then reacted with formaldehyde under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 3,5-Dichloro-2-methoxybenzaldehyde or 3,5-Dichloro-2-methoxybenzoic acid.
Reduction: 3,5-Dichloro-2-hydroxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dichloro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (3,5-Dichloro-2-methoxyphenyl)methanol exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine atoms and the methoxy group can also influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 3,5-Dichloro-4-methoxyphenylmethanol
- 3,5-Dichloro-2-hydroxyphenylmethanol
- 3,5-Dichloro-2-methoxybenzaldehyde
Comparison: (3,5-Dichloro-2-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
562840-53-3 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(3,5-dichloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
WCUHAVCRLBILAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



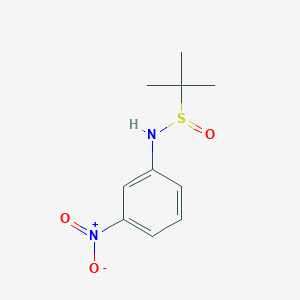
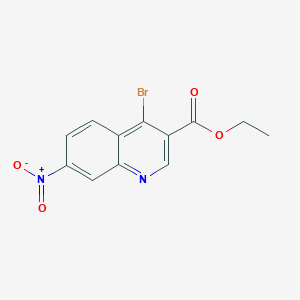
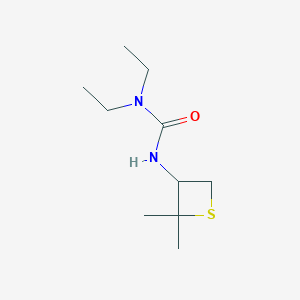
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
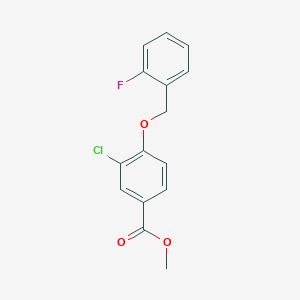
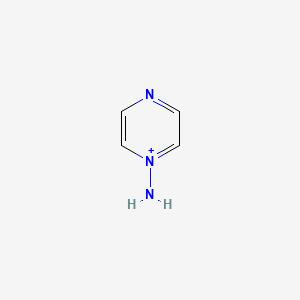

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
